molecular formula C17H22N4 B6070442 N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine

Cat. No. B6070442
M. Wt: 282.4 g/mol
InChI Key: JNMLTRBNHSULAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes that are involved in the development of tumors. It also acts as a modulator of the dopamine and serotonin receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of tumors in vitro and in vivo. Additionally, it has been shown to improve cognitive function and reduce the symptoms of neurological disorders in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine in lab experiments is its potential to provide insights into the mechanisms of inflammatory diseases and neurological disorders. Its anti-inflammatory and modulatory effects on the dopamine and serotonin receptors make it a promising candidate for further research in these areas. One limitation of using this compound in lab experiments is its potential toxicity and limited solubility, which may require the use of higher concentrations and caution in handling.

Future Directions

There are several future directions for the study of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine involves a series of chemical reactions. The starting materials used in the synthesis are 4-methyl-2-(4-pyridinyl)-5-pyrimidinamine and cyclopentanone. The reaction involves the condensation of these two compounds in the presence of a catalyst to form the desired product.

Scientific Research Applications

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-12(20-15-5-3-4-6-15)16-11-19-17(21-13(16)2)14-7-9-18-10-8-14/h7-12,15,20H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMLTRBNHSULAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC2CCCC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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